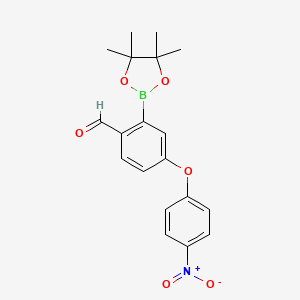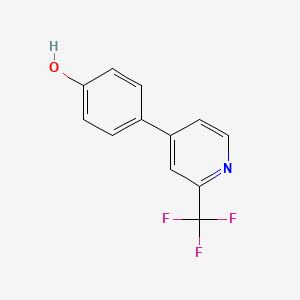![molecular formula C6H10BN3O2 B13994818 [1-(Azetidin-3-yl)pyrazol-4-yl]boronic acid](/img/structure/B13994818.png)
[1-(Azetidin-3-yl)pyrazol-4-yl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Azetidin-3-yl)pyrazol-4-yl]boronic acid: is a boronic acid derivative that features a pyrazole ring substituted with an azetidine group Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Azetidin-3-yl)pyrazol-4-yl]boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method is the reaction of azetidine with pyrazole derivatives under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Techniques such as continuous flow synthesis and microwave-assisted synthesis are employed to enhance reaction rates and yields .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [1-(Azetidin-3-yl)pyrazol-4-yl]boronic acid can undergo oxidation reactions to form corresponding boronic esters or acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions, particularly in the presence of halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine are often employed.
Major Products Formed: The major products formed from these reactions include boronic esters, halogenated derivatives, and reduced forms of the original compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [1-(Azetidin-3-yl)pyrazol-4-yl]boronic acid is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. It is also employed in the synthesis of complex organic molecules and polymers .
Medicine: In medicinal chemistry, it is explored for its potential as a building block in the synthesis of pharmaceuticals, including anticancer and antiviral agents .
Industry: Industrially, the compound is used in the production of advanced materials, such as boron-containing polymers and catalysts .
Wirkmechanismus
The mechanism of action of [1-(Azetidin-3-yl)pyrazol-4-yl]boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl groups in enzymes, leading to inhibition of enzyme activity. This property is exploited in the design of enzyme inhibitors for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
1-(Pyridin-3-ylmethyl)pyrazole-4-boronic acid: Similar in structure but with a pyridine ring instead of an azetidine group.
(1-(tert-butoxycarbonyl)azetidin-3-yl)-1H-pyrazol-4-yl)boronic acid pinacol ester: Contains a tert-butoxycarbonyl protecting group.
4-Pyrazoleboronic acid pinacol ester: Lacks the azetidine group but shares the pyrazole and boronic acid functionalities.
Uniqueness: The presence of the azetidine group in [1-(Azetidin-3-yl)pyrazol-4-yl]boronic acid imparts unique chemical properties, such as increased reactivity and potential for forming diverse derivatives. This makes it a valuable compound in synthetic chemistry and drug development .
Eigenschaften
Molekularformel |
C6H10BN3O2 |
|---|---|
Molekulargewicht |
166.98 g/mol |
IUPAC-Name |
[1-(azetidin-3-yl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C6H10BN3O2/c11-7(12)5-1-9-10(4-5)6-2-8-3-6/h1,4,6,8,11-12H,2-3H2 |
InChI-Schlüssel |
WSWVKRRJUJXUDG-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN(N=C1)C2CNC2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3'-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13994749.png)






![Ethyl 7-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B13994806.png)





